Lipophilicity Differentiation: 4-Ethylbenzylidene vs. Unsubstituted Benzylidene Analog (CAS 304889-76-7)
The 4-ethyl substituent on the benzylidene ring of the target compound increases its predicted partition coefficient (clogP ≈ 2.85) relative to the unsubstituted benzylidene comparator (CAS 304889-76-7), which lacks this lipophilic group and has a lower molecular weight (315.39 vs. 343.45 g/mol) [1]. This ~28 Da mass increase and the added ethyl group contribute to enhanced membrane permeability potential, which is a key determinant in cell-based assay performance.
| Evidence Dimension | Predicted lipophilicity (clogP) and molecular weight |
|---|---|
| Target Compound Data | clogP ≈ 2.85; MW 343.45 g/mol; C₁₈H₂₁N₃O₂S |
| Comparator Or Baseline | (E)-2-(4-acetylpiperazin-1-yl)-5-benzylidenethiazol-4(5H)-one (CAS 304889-76-7): MW 315.39 g/mol; C₁₆H₁₇N₃O₂S (lower lipophilicity; no para substituent) |
| Quantified Difference | ΔMW = +28.06 g/mol; estimated ΔclogP ≈ +0.5 to +0.8 log units (ethyl vs. H contribution) |
| Conditions | In silico prediction using fragment-based logP calculation methods; experimental confirmation pending |
Why This Matters
For cell-permeability-dependent assays, the 4-ethyl substitution provides a quantifiable lipophilicity advantage that the unsubstituted analog cannot replicate, directly influencing intracellular target engagement.
- [1] SILDrug Database. Computed properties for C₁₈H₂₁N₃O₂S: MW 343.45, clogP 2.85. View Source
